2-Furancarboxylicacid,anhydridewithaceticacid(9CI)
Beschreibung
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) is a chemical compound with the molecular formula C7H6O4 and a molecular weight of 154.12. It is known for its unique structure, which includes a furan ring and an anhydride linkage with acetic acid . This compound is used in various chemical reactions and has applications in scientific research.
Eigenschaften
CAS-Nummer |
129760-34-5 |
|---|---|
Molekularformel |
C7H6O4 |
Molekulargewicht |
154.121 |
IUPAC-Name |
acetyl furan-2-carboxylate |
InChI |
InChI=1S/C7H6O4/c1-5(8)11-7(9)6-3-2-4-10-6/h2-4H,1H3 |
InChI-Schlüssel |
CUXUNWLGWJGNJT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(=O)C1=CC=CO1 |
Synonyme |
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-Furancarboxylicacid,anhydridewithaceticacid(9CI) typically involves the reaction of 2-furancarboxylic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the anhydride group to other functional groups.
Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: This compound can be used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Furancarboxylicacid,anhydridewithaceticacid(9CI) involves its interaction with specific molecular targets. The anhydride group can react with nucleophiles, leading to the formation of new chemical bonds. The furan ring may also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) can be compared with other similar compounds, such as:
2-Furancarboxylic acid: This compound lacks the anhydride linkage with acetic acid.
Acetic anhydride: This compound does not contain the furan ring.
Furan-2-carboxylic acid anhydride: This compound has a similar structure but may differ in reactivity and applications.
The uniqueness of 2-Furancarboxylicacid,anhydridewithaceticacid(9CI) lies in its combination of a furan ring and an anhydride linkage with acetic acid, which imparts distinct chemical properties and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
